Diazobenzenesulfonic acid

Description

Structure

3D Structure

Properties

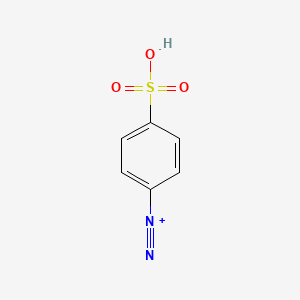

IUPAC Name |

4-sulfobenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4H/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUIKXVPXLWUDU-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N2O3S+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

305-80-6 (OH inner salt) | |

| Record name | Diazobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00862847 | |

| Record name | 4-Sulfobenzene-1-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2154-66-7 | |

| Record name | Diazobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Diazobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of p-diazobenzenesulfonic acid (DABS), a versatile and highly reactive aromatic organic compound. DABS, also known as diazotized sulfanilic acid or Pauly's reagent, plays a significant role in various chemical and biological applications, from the synthesis of azo dyes to its use as a reagent in clinical diagnostics and as a probe in membrane protein studies. This document consolidates available data on its chemical and physical properties, details its synthesis, and outlines key experimental protocols for its application. Furthermore, it presents diagrammatic representations of its synthesis and key reaction pathways to facilitate a deeper understanding of its chemical behavior.

Chemical and Physical Properties

p-Diazobenzenesulfonic acid is a zwitterionic compound that exists as a solid at room temperature. It is notable for its instability, particularly when dry, as it can be explosive upon heating or shock.[1] Its properties are summarized in the tables below.

Table 1: General and Physical Properties of p-Diazobenzenesulfonic Acid

| Property | Value | Reference(s) |

| Chemical Names | p-Diazobenzenesulfonic acid, 4-Sulfobenzenediazonium, DABS, Diazotized sulfanilic acid, Pauly's reagent | [1] |

| CAS Number | 305-80-6 (inner salt) | [1] |

| Molecular Formula | C₆H₄N₂O₃S | [1] |

| Molecular Weight | 184.17 g/mol | [1] |

| Appearance | White to reddish crystalline solid/powder | [2][3] |

| Melting Point | Explodes at 104 °C | [1] |

| Solubility in Water | Sparingly soluble in cold water | [4] |

| Stability | Unstable, especially when dry. Shock and heat sensitive. Decomposes with loss of nitrogen, particularly in alkaline solutions. Fairly stable when moist and stored at low temperatures in an acidic environment. | [4] |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference(s) |

| IUPAC Name | 4-sulfobenzenediazonium | [2] |

| SMILES | C1=CC(=CC=C1[N+]#N)S(=O)(=O)[O-] | |

| InChI | InChI=1S/C6H4N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4H | [2] |

Synthesis of p-Diazobenzenesulfonic Acid

The primary method for the synthesis of p-diazobenzenesulfonic acid is the diazotization of sulfanilic acid. This reaction involves treating an aqueous solution of sulfanilic acid with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Experimental Protocol: Synthesis of p-Diazobenzenesulfonic Acid

-

Dissolution of Sulfanilic Acid: Dissolve 10.5 g (0.05 mol) of sulfanilic acid dihydrate in 100 mL of a 2.5% sodium carbonate solution by boiling.[5]

-

Cooling and Addition of Sodium Nitrite: Cool the solution and add 3.7 g of sodium nitrite with continuous stirring until it is fully dissolved.[5]

-

Diazotization: Pour the resulting solution into a beaker containing approximately 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.[5]

-

Precipitation: A white, powdery precipitate of p-diazobenzenesulfonic acid will form within a few minutes.[5]

-

Handling: The product is typically not isolated in a dry state due to its explosive nature. It is used as a suspension for subsequent reactions. The suspension is relatively stable and can be stored for a few hours in a cold environment.[5]

Key Chemical Reactions and Applications

p-Diazobenzenesulfonic acid is a key reagent in several important chemical reactions, primarily due to the electrophilic nature of the diazonium group.

Azo Coupling Reactions: The Pauly Test

The most prominent reaction of DABS is azo coupling, where it acts as an electrophile and attacks electron-rich aromatic compounds like phenols and imidazoles (present in tyrosine and histidine amino acid residues). This reaction, known as the Pauly test, results in the formation of a colored azo dye and is a classical method for the qualitative and quantitative determination of such compounds.

The diazotization of sulfanilic acid forms the electrophilic diazonium ion. In an alkaline medium, this ion attacks the electron-rich aromatic ring of phenols or the imidazole ring of histidine at the position para to the activating group, leading to the formation of a colored azo compound.

-

Reagent Preparation: Prepare a fresh, cold solution of diazotized sulfanilic acid as described in the synthesis protocol.

-

Sample Preparation: Dissolve the phenol-containing sample in a suitable solvent and make the solution alkaline using a sodium carbonate or sodium hydroxide solution.

-

Reaction: Add the cold diazotized sulfanilic acid solution to the alkaline phenol solution.

-

Observation: The formation of a red or orange color indicates the presence of phenols.

-

Quantification: The concentration of the phenol can be determined spectrophotometrically by measuring the absorbance of the resulting azo dye at its λmax (which varies depending on the specific phenol).

Determination of Bilirubin: The Van den Bergh Reaction

In clinical chemistry, DABS is used in the Van den Bergh reaction to determine the concentration of bilirubin in blood serum, which is a key indicator of liver function. Bilirubin, a breakdown product of heme, reacts with diazotized sulfanilic acid to form a colored product called azobilirubin.

The reaction distinguishes between conjugated ("direct") and unconjugated ("indirect") bilirubin. Conjugated bilirubin is water-soluble and reacts directly with the diazo reagent. Unconjugated bilirubin, which is bound to albumin, requires the presence of an accelerator (e.g., alcohol or caffeine) to be released and react. The intensity of the resulting purple color is proportional to the bilirubin concentration and is measured spectrophotometrically.[6]

-

Reagent Preparation: Prepare a diazo reagent by mixing a solution of sulfanilic acid in hydrochloric acid with a solution of sodium nitrite immediately before use. A diazo blank is also prepared using only the sulfanilic acid in HCl.

-

Sample Preparation: Use serum or plasma as the sample.

-

Direct Bilirubin:

-

To a test tube, add the serum sample and the diazo reagent.

-

To a corresponding blank tube, add the serum sample and the diazo blank.

-

After a specific incubation time (e.g., 5 minutes), measure the absorbance of the test sample against the blank at approximately 540 nm.

-

-

Total Bilirubin:

-

To a test tube, add the serum sample, an accelerator solution (containing caffeine, urea, and citric acid), and the diazo reagent.[6]

-

To a corresponding blank tube, add the serum sample, the accelerator solution, and the diazo blank.

-

After a specific incubation time (e.g., 5 minutes), measure the absorbance of the test sample against the blank at approximately 570 nm.[6]

-

-

Calculation: The bilirubin concentration is calculated by comparing the absorbance to that of a known standard.

Probe for Membrane Proteins

p-Diazobenzenesulfonic acid has been utilized as a non-penetrating probe to label exposed proteins on the surface of biological membranes. Its polar sulfonate group prevents it from readily crossing the lipid bilayer, ensuring that only proteins accessible from the extracellular side are modified. This technique is valuable for studying the topography and orientation of membrane proteins.

-

Cell/Membrane Preparation: Prepare a suspension of intact cells or isolated membrane vesicles in a suitable buffer.

-

Labeling: Add freshly prepared, cold p-diazobenzenesulfonic acid solution to the cell/membrane suspension. The reaction is typically carried out at low temperatures (e.g., 4 °C) to minimize membrane transport and maintain cell integrity.

-

Quenching: After a defined incubation period, quench the reaction by adding an excess of a reactive small molecule, such as histidine, to consume any unreacted DABS.

-

Washing: Wash the cells or membranes to remove unreacted reagent and quenching agent.

-

Analysis: Lyse the cells and isolate the membrane fraction. The labeled proteins can then be identified by techniques such as SDS-PAGE, followed by detection methods appropriate for the label used (e.g., if a radiolabeled DABS was employed).

Spectroscopic Data

Table 3: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the range of 110-150 ppm. |

Safety and Handling

p-Diazobenzenesulfonic acid is a hazardous substance that requires careful handling.

-

Explosion Hazard: It is explosive when dry and sensitive to heat and shock. It should be handled in small quantities and preferably as a moist solid or in solution.[1]

-

Incompatibility: Incompatible with metals.[7]

-

Toxicity: It is a skin and respiratory tract irritant.[6][8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in small quantities under refrigeration in loosely plugged containers.[7]

Conclusion

p-Diazobenzenesulfonic acid is a compound of significant utility in both synthetic chemistry and biochemical analysis. Its reactivity as an electrophile in azo coupling reactions forms the basis of important diagnostic tests and analytical methods. While its instability necessitates careful handling, its unique properties make it an invaluable tool for researchers in various scientific disciplines. Further research to fully characterize its spectroscopic properties and explore its interactions with biological macromolecules would be beneficial to expand its applications.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Van den Bergh reaction - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986) [hmdb.ca]

- 5. Pauly’s test: Objective, Principle, Reagents, Procedure and Result - Online Biology Notes [onlinebiologynotes.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986) [hmdb.ca]

What is the mechanism of action of Diazobenzenesulfonic acid?

An In-depth Technical Guide on the Mechanism of Action of Diazobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DASA), also known as 4-sulfobenzenediazonium salt, is a highly reactive chemical compound widely utilized as a tool in biochemical and cellular research. Its primary mechanism of action is not that of a traditional, reversible drug, but rather as a potent and largely non-specific covalent modifier of proteins. The core of its activity lies in the reactivity of its diazonium group, which readily forms stable azo bonds with electron-rich amino acid residues. This irreversible modification alters protein structure and function, leading to a range of observable effects, from enzyme inhibition to changes in tissue permeability. While some databases report specific inhibitory actions, such as on myosin ATPase, its most well-documented role is as a chemical probe for studying protein localization and function. This guide provides a detailed examination of its chemical reactivity, the consequences of protein modification, and protocols for its use in experimental settings.

Core Mechanism of Action: Covalent Protein Modification

The principal mechanism of action for this compound is the covalent modification of proteins through a reaction known as azo coupling . As an aromatic diazonium salt, DASA is a potent electrophile. The diazonium group ([N≡N]⁺) readily attacks nucleophilic, electron-rich side chains of specific amino acid residues exposed on the protein surface.

The primary targets for this reaction are:

-

Tyrosine: The activated phenol ring of tyrosine is highly susceptible to electrophilic aromatic substitution, making it the most common target.

-

Histidine: The imidazole ring of histidine is also readily modified.

-

Lysine: The primary amine of the lysine side chain can be targeted.

-

Cysteine: The thiol group of cysteine can react with diazonium salts.

This reaction results in the formation of a highly stable azobenzene linkage (-N=N-), permanently altering the chemical structure of the modified amino acid.[1][2] This modification can lead to significant functional consequences, including:

-

Inhibition of Enzyme Activity: If the modified residue is within or near an enzyme's active site or an allosteric regulatory site, the covalent attachment of the bulky DASA molecule can block substrate binding or prevent the conformational changes necessary for catalysis.

-

Disruption of Protein-Protein Interactions: Modification of residues at an interaction interface can sterically hinder or abrogate the binding of other proteins.

-

Alteration of Protein Conformation: The introduction of a new, rigid chemical group can induce local or global changes in protein structure, leading to loss of function or denaturation.[3]

References

An In-depth Technical Guide on the Synthesis and Discovery of 4-Sulfobenzenediazonium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-sulfobenzenediazonium, a versatile intermediate in organic synthesis. The document details its historical discovery, outlines detailed experimental protocols for its synthesis, presents key quantitative data in a structured format, and illustrates the reaction pathway through a chemical diagram.

Discovery and Historical Context

The journey into the world of diazo compounds began in 1858 with the pioneering work of the German chemist Johann Peter Griess.[1][2][3][4][5][6][7] While working at the Royal College of Chemistry in London, Griess discovered the diazotization reaction, a process that converts a primary aromatic amine into a diazonium salt.[2][4][6][7] His initial experiments involved the reaction of nitrous acid with picramic acid and aminonitrophenol.[1] This groundbreaking discovery laid the foundation for the synthesis of a vast array of organic compounds, most notably the expansive class of azo dyes, which revolutionized the dye industry.[2][3][8] The synthesis of 4-sulfobenzenediazonium is a direct application of Griess's foundational diazotization reaction, applied to sulfanilic acid.

Synthesis of 4-Sulfobenzenediazonium

The synthesis of 4-sulfobenzenediazonium salts is achieved through the diazotization of sulfanilic acid. This reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.[9][10][11] The general principle involves the in-situ generation of nitrous acid from sodium nitrite and a mineral acid, which then reacts with the amino group of sulfanilic acid.[7][10][11]

General Reaction Pathway

The overall chemical transformation for the synthesis of 4-sulfobenzenediazonium chloride is as follows:

⁻O₃SC₆H₄NH₂ + NaNO₂ + 2HCl → ⁻O₃SC₆H₄N₂⁺Cl⁻ + NaCl + 2H₂O[12]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 4-sulfobenzenediazonium salts.

Protocol 1: Preparation of 4-Diazobenzenesulfonic Acid [13]

-

Dissolution of Sulfanilic Acid: Dissolve 10.5 g (0.05 mol) of sulfanilic acid dihydrate in 100 mL of a 2.5% sodium carbonate solution (or 2.65 g of anhydrous sodium carbonate in 100 mL of water) by boiling.

-

Cooling and Addition of Sodium Nitrite: Cool the solution and add 3.7 g of sodium nitrite with stirring until it is completely dissolved.

-

Diazotization: Pour the resulting solution into a beaker containing approximately 50 g of ice and 10 mL of concentrated hydrochloric acid.

-

Precipitation: A powdery white precipitate of 4-diazobenzenesulfonic acid will form within one to two minutes. The product is typically used as a suspension for subsequent reactions.

Protocol 2: Synthesis of Resorcinol Yellow via 4-Sulfobenzenediazonium Salt [14]

-

Diazotization:

-

In a 500 mL beaker equipped with a stirrer, thermometer, and dropping funnel, add 150 g of pure water.

-

Start stirring and add 23 g of sodium hydroxide to dissolve.

-

Add 100 g of technical grade sulfanilic acid and stir to dissolve.

-

Filter the solution to remove impurities.

-

To the filtrate, slowly add 170 g of 40 wt% sulfuric acid while stirring. A fine pinkish crystallization will appear.

-

Cool the mixture to 5 °C using crushed ice.

-

Slowly add 135 g of 30 wt% aqueous sodium nitrite solution from the dropping funnel, maintaining the temperature below 8 °C.

-

After the addition is complete, continue stirring for 15 minutes. The reaction is complete when the solution turns potassium iodide starch paper blue. The total reaction time is approximately 1.5 hours, yielding a white crystalline diazonium salt.

-

The diazonium salt is collected by suction filtration.

-

-

Coupling Reaction:

-

The subsequent coupling with resorcinol is performed under weakly alkaline conditions (pH 7-8).

-

Protocol 3: General Laboratory Preparation of Diazonium Ion of Sulfanilic Acid [15]

-

Preparation of Sulfanilic Acid Solution:

-

Weigh 0.6 g of anhydrous sodium carbonate and transfer it to a 25-mL Erlenmeyer flask.

-

Add 5 mL of water and dissolve the solid completely.

-

Add 0.2 g of sulfanilic acid to the flask.

-

Heat the flask in a hot-water bath until all the sulfanilic acid dissolves.

-

Allow the flask to cool to room temperature.

-

-

Diazotization:

-

Add 0.08 g of sodium nitrite to the cooled solution and stir until dissolved.

-

Cool the Erlenmeyer flask in an ice-water bath for 10 minutes.

-

While in the ice bath, add five drops of concentrated hydrochloric acid. A fine, white precipitate of the diazonium salt of sulfanilic acid will form.

-

Keep the suspension in the ice bath for immediate use in subsequent coupling reactions.

-

Quantitative Data

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Reagent Quantities for Protocol 1 (Preparation of 4-Diazobenzenesulfonic Acid)

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| Sulfanilic Acid Dihydrate | 209.22 | 10.5 | 0.05 |

| Sodium Carbonate (anhydrous) | 105.99 | 2.65 | 0.025 |

| Sodium Nitrite | 69.00 | 3.7 | 0.054 |

| Concentrated Hydrochloric Acid | - | 10 mL | - |

Table 2: Reagent Quantities for Protocol 2 (Synthesis of Resorcinol Yellow)

| Reagent | Concentration | Amount (g) |

| Sodium Hydroxide | - | 23 |

| Sulfanilic Acid (technical grade) | - | 100 |

| Sulfuric Acid | 40 wt% | 170 |

| Sodium Nitrite Solution | 30 wt% | 135 |

Note: The yield for the final resorcinol yellow product in Protocol 2 is reported to be 33-34%.[14]

Table 3: Reagent Quantities for Protocol 3 (General Laboratory Preparation)

| Reagent | Amount (g) |

| Sodium Carbonate (anhydrous) | 0.6 |

| Sulfanilic Acid | 0.2 |

| Sodium Nitrite | 0.08 |

| Concentrated Hydrochloric Acid | 5 drops |

Properties and Applications

4-Sulfobenzenediazonium and its derivatives are characterized by their high reactivity and utility in organic synthesis. The diazonium group is a strong electron-withdrawing group, which influences the acidity of other functional groups on the aromatic ring.[10] For instance, the pKa of the phenolic proton in 4-hydroxybenzenediazonium is significantly lower than that of phenol itself.[10]

The stability of arenediazonium salts is highly dependent on the counterion. While some diazonium chlorides can be explosive, salts like benzenediazonium tetrafluoroborate are more stable and easier to handle.[9][10]

Key applications of 4-sulfobenzenediazonium and related compounds include:

-

Azo Dyes: The primary application is in the synthesis of azo dyes through azo coupling reactions.[7][10]

-

Organic Synthesis: They serve as versatile intermediates for introducing various functional groups onto an aromatic ring through Sandmeyer-type reactions.[11]

-

Electrochemical Sensors: Used to modify electrode surfaces to enhance their sensitivity towards specific analytes.[9]

-

Material Science: Employed in the creation of functionalized surfaces for coatings and polymer composites.[9]

-

Pharmaceuticals: Diazotization reactions are utilized in the production of medicinal substances and active pharmaceutical ingredients (APIs).[7]

Safety Considerations

Diazonium salts should be handled with care as they can be unstable and potentially explosive, especially when dry.[10] It is crucial to maintain low temperatures during their synthesis and to use them promptly in subsequent reactions. Always consult the relevant safety data sheets (SDS) for all chemicals used and perform the reactions in a well-ventilated fume hood.

References

- 1. Diazo - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Peter Griess - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. byjus.com [byjus.com]

- 7. scienceinfo.com [scienceinfo.com]

- 8. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 4-Sulfobenzenediazonium tetrafluoroborate (EVT-371964) | 2145-24-6 [evitachem.com]

- 10. Diazonium compound - Wikipedia [en.wikipedia.org]

- 11. Diazotisation [organic-chemistry.org]

- 12. 4-Diazoniobenzenesulfonate | 305-80-6 | Benchchem [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. CN102051062A - Method for synthesizing resorcinol yellow - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pauly's Reagent: Chemical Composition, History, and Applications

This technical guide provides a comprehensive overview of Pauly's reagent, a cornerstone in the qualitative and quantitative analysis of proteins and amino acids. Tailored for researchers, scientists, and drug development professionals, this document delves into the reagent's chemical composition, historical background, reaction mechanisms, and detailed experimental protocols.

Introduction

The Pauly reaction is a well-established colorimetric method used for the detection of the amino acids histidine and tyrosine, which are critical components of many proteins.[1][2] The test relies on the formation of a colored azo dye when proteins containing these amino acids are treated with freshly prepared diazotized sulfanilic acid in an alkaline environment.[1][3] This guide will explore both the qualitative and quantitative dimensions of this important biochemical assay.

Historical Background

The Pauly test was developed by the German chemist Hermann Pauly , who first described the reaction in 1904 in a publication titled "Über die Konstitution des Histidins. I. Mitteilung" in Hoppe-Seyler's Zeitschrift für Physiologische Chemie. His work laid the foundation for the specific detection of histidine and tyrosine in proteins. Pauly's continued research into diazo-reactions of proteins significantly contributed to the understanding of protein chemistry.

Chemical Composition and Preparation of Pauly's Reagent

Pauly's reagent is not a stable, stock solution but is prepared in situ immediately before use. The active component is diazotized sulfanilic acid (p-diazobenzenesulfonate).[1] The preparation involves the diazotization of sulfanilic acid with sodium nitrite in the presence of a strong acid, typically hydrochloric acid.

Reagents Required for Preparation:

-

Sulfanilic acid (H₂NC₆H₄SO₃H)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium carbonate (Na₂CO₃) or another base to create an alkaline environment for the final reaction.

The diazotization reaction is temperature-sensitive and must be carried out under cold conditions (typically in an ice bath) because the resulting diazonium salt is unstable at higher temperatures.[1][2]

Principle of the Pauly Reaction

The Pauly test is a two-step chemical process:

-

Diazotization: Sulfanilic acid, an aromatic amine, reacts with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt (p-diazobenzenesulfonate). This reaction must be performed in the cold to prevent the decomposition of the unstable diazonium salt.[1]

-

Azo Coupling: In an alkaline medium, the diazonium salt couples with the imidazole ring of histidine or the phenol group of tyrosine to form a colored azo compound.[1][3] It has been reported that two molecules of the diazonium salt react with one molecule of either histidine or tyrosine.[2] The color of the resulting azo dye is indicative of the presence of these amino acids. Histidine typically produces a cherry-red color, while tyrosine yields an orange-red color.[2]

Quantitative Analysis

While widely used as a qualitative test, the Pauly reaction can be adapted for the quantitative spectrophotometric determination of histidine. The intensity of the color produced is proportional to the concentration of the amino acid, following the Beer-Lambert law within a specific range.

Quantitative Data for Histidine

A study on the colorimetric determination of histidine hydrochloride monohydrate using diazotized sulfanilic acid provides the following quantitative parameters:

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 405 nm |

| Linear Concentration Range | 33 mg/15 ml - 77 mg/15 ml |

| Molar Absorptivity (ε) | 3.169 x 10⁴ L mol⁻¹ cm⁻¹ |

| Color Stability | 6-7 minutes |

Source: Spectrophotometric Determination of Histidine Hydrochloride Monohydrate in Pharmaceutical Formulations, International Journal of PharmTech Research, 2009.[4]

Quantitative data for tyrosine using the Pauly reaction is less commonly reported in the literature.

Experimental Protocols

Qualitative Detection of Histidine and Tyrosine

This protocol is for the general detection of proteins containing histidine or tyrosine.

Reagents:

-

1% (w/v) Sulfanilic acid in 10% (v/v) HCl (chilled)

-

5% (w/v) Sodium nitrite (chilled)

-

10% (w/v) Sodium carbonate

-

Test sample (e.g., 1% histidine or 1% tyrosine solution, protein solution)

Procedure:

-

To 1 ml of chilled sulfanilic acid solution in a test tube, add a few drops of chilled sodium nitrite solution. Mix well and keep the tube in an ice bath.[1]

-

Immediately add 1 ml of the amino acid or protein sample to the test tube and mix.[1]

-

Add 10% sodium carbonate solution dropwise until a color develops.[1]

-

Observe the color change. A red color indicates a positive result for histidine or tyrosine.[2]

Quantitative Spectrophotometric Assay for Histidine

This protocol is based on the quantitative method described for histidine hydrochloride monohydrate.[4]

Reagents:

-

Standard solutions of histidine of known concentrations.

-

Diazotized sulfanilic acid (prepared fresh as in the qualitative protocol).

-

Alkaline solution (e.g., sodium carbonate).

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of dilutions of the histidine standard solution to cover the expected concentration range of the unknown sample.

-

To each standard dilution, add the freshly prepared diazotized sulfanilic acid.

-

Make the solution alkaline with the sodium carbonate solution.

-

Measure the absorbance of each solution at 405 nm using a spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a standard curve.

-

-

Analysis of Unknown Sample:

-

Treat the unknown sample in the same manner as the standard solutions.

-

Measure the absorbance of the resulting solution at 405 nm.

-

Determine the concentration of histidine in the unknown sample by interpolating its absorbance value on the standard curve.

-

Visualizations

Chemical Reaction Mechanism

Caption: Chemical mechanism of the Pauly reaction.

Experimental Workflow for Qualitative Analysis

Caption: Workflow for the qualitative Pauly's test.

Logical Relationship for Quantitative Analysis

Caption: Principle of quantitative analysis via Pauly's reaction.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Spectrophotometric detection of histidine and lysine using combined enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pauly’s test: Objective, Principle, Reagents, Procedure and Result - Online Biology Notes [onlinebiologynotes.com]

- 4. researchgate.net [researchgate.net]

Diazobenzenesulfonic Acid: A Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazobenzenesulfonic acid (DBSA) is a versatile chemical reagent that has found niche but important applications in molecular biology. As a water-soluble and membrane-impermeant molecule, it is particularly valuable for selectively labeling and modifying proteins on the cell surface. This property allows researchers to probe the topology of membrane proteins, identify externally exposed domains, and investigate protein-protein interactions at the cell periphery. This in-depth technical guide provides a comprehensive overview of the core applications of DBSA, complete with experimental considerations, data presentation, and workflow visualizations to aid in the design and execution of experiments.

Core Applications in Molecular Biology

The primary utility of DBSA in molecular biology stems from its diazonium group, which is highly reactive towards the side chains of several amino acids, primarily tyrosine, histidine, lysine, and cysteine. Its sulfonic acid group renders it soluble in aqueous solutions and prevents it from crossing biological membranes under normal physiological conditions.

Cell Surface Protein Labeling

DBSA is an effective tool for labeling proteins exposed on the outer surface of intact cells. Because it cannot penetrate the cell membrane, only those proteins or protein domains accessible from the extracellular space will be modified. This selectivity is crucial for:

-

Mapping Membrane Protein Topology: By comparing the labeling patterns of proteins in intact cells versus permeabilized cells or isolated membranes, researchers can deduce the orientation of transmembrane proteins and identify their extracellular and intracellular domains.

-

Identifying Cell Surface Proteins: Labeled surface proteins can be subsequently identified using various techniques, including immunoprecipitation and mass spectrometry.

-

Studying Receptor-Ligand Interactions: DBSA can be used to modify cell surface receptors to study how these modifications affect ligand binding and downstream signaling.

Probing Mitochondrial Protein Orientation

A key application of DBSA has been in determining the arrangement of protein complexes within the mitochondrial membranes. By treating intact mitochondria with DBSA, researchers can label the proteins exposed on the outer mitochondrial membrane. Conversely, by using submitochondrial particles (SMPs), which are inside-out vesicles of the inner mitochondrial membrane, DBSA can label the proteins exposed to the mitochondrial matrix. Comparing the labeling patterns between these two preparations provides valuable information about which protein subunits are exposed on the cytoplasmic side versus the matrix side of the inner mitochondrial membrane.[1][2]

Protein Cross-Linking and Interaction Studies

While less common than other cross-linking agents, DBSA's ability to react with multiple amino acid residues means it can potentially be used to cross-link interacting proteins that are in close proximity on the cell surface. This can help in identifying components of protein complexes.

Data Presentation: Experimental Parameters for DBSA Labeling

The following table summarizes typical experimental conditions for protein labeling using DBSA, compiled from various sources. It is important to note that optimal conditions will vary depending on the specific cell type, protein of interest, and the desired extent of labeling.

| Parameter | Typical Range | Notes |

| DBSA Concentration | 0.5 mM - 5 mM | Higher concentrations can lead to excessive modification and potential cell damage. |

| Cell/Protein Concentration | 1 - 10 mg/mL protein | Should be optimized for each experiment. |

| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.0-8.0 | Amine-containing buffers (e.g., Tris) should be avoided as they can react with DBSA. |

| Reaction Temperature | 4°C - Room Temperature (25°C) | Lower temperatures (4°C) are often used to minimize endocytosis and other cellular processes. |

| Incubation Time | 15 - 60 minutes | Shorter times are preferred to maintain cell viability and minimize non-specific effects. |

| Quenching Reagent | Histidine, Lysine, or Tris buffer | Added to consume excess, unreacted DBSA. |

Experimental Protocols

General Protocol for Cell Surface Protein Labeling with DBSA

This protocol provides a general framework for labeling cell surface proteins on suspended cells.

Materials:

-

Cells in suspension

-

Phosphate-Buffered Saline (PBS), ice-cold

-

This compound (DBSA) solution (freshly prepared in ice-cold PBS)

-

Quenching solution (e.g., 100 mM Tris-HCl, pH 7.5, or 100 mM L-histidine in PBS)

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Preparation: Harvest cells and wash them three times with ice-cold PBS to remove any contaminating proteins from the culture medium. Resuspend the cell pellet in ice-cold PBS to the desired concentration.

-

Labeling Reaction: Add freshly prepared DBSA solution to the cell suspension to the final desired concentration. Incubate the reaction on ice with gentle agitation for a specified time (e.g., 30 minutes).

-

Quenching: Terminate the reaction by adding the quenching solution and incubating for an additional 10-15 minutes on ice.

-

Washing: Pellet the cells by centrifugation and wash them three times with ice-cold PBS to remove excess DBSA and quenching reagent.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Downstream Analysis: The cell lysate containing the DBSA-labeled proteins is now ready for downstream applications such as SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry.

Protocol for Investigating Mitochondrial Protein Topology

This protocol outlines the differential labeling of proteins in intact mitochondria and submitochondrial particles (SMPs).

Materials:

-

Isolated mitochondria

-

Submitochondrial particles (SMPs)

-

Mitochondrial isolation buffer

-

Radiolabeled DBSA (e.g., [³⁵S]DBSA or [¹²⁵I]DBSA)

-

Quenching solution

-

SDS-PAGE and autoradiography reagents

Procedure:

-

Preparation of Mitochondria and SMPs: Isolate mitochondria from the tissue or cell line of interest using standard differential centrifugation methods. Prepare SMPs from a portion of the isolated mitochondria, typically by sonication followed by centrifugation.

-

Labeling: Incubate intact mitochondria and SMPs separately with radiolabeled DBSA in an appropriate buffer on ice.

-

Quenching and Washing: Stop the reaction with a quenching solution and wash the mitochondria/SMPs to remove unreacted DBSA.

-

Protein Separation: Solubilize the labeled mitochondrial and SMP proteins and separate them by SDS-PAGE.

-

Analysis: Dry the gel and expose it to X-ray film for autoradiography. Compare the labeled protein bands between the mitochondrial and SMP samples to determine the orientation of the proteins within the inner mitochondrial membrane. Proteins labeled in intact mitochondria are exposed to the intermembrane space, while those labeled in SMPs are exposed to the matrix.[1][2]

Mandatory Visualizations

DBSA Reaction with Amino Acid Side Chains

Caption: Reaction of DBSA with various amino acid side chains.

Experimental Workflow for Cell Surface Protein Labeling and Identification

Caption: Workflow for labeling and identifying cell surface proteins.

Workflow for Mitochondrial Protein Topology Analysis using DBSA

Caption: DBSA-based workflow to determine mitochondrial protein topology.

DBSA in Drug Development

The application of DBSA in drug development is primarily as a research tool rather than a therapeutic agent itself. Its utility lies in:

-

Target Identification and Validation: By selectively labeling cell surface proteins, DBSA can aid in the identification of potential drug targets, such as receptors or enzymes that are dysregulated in disease states.

-

Understanding Drug-Target Interactions: DBSA-mediated modification of a target protein can be used to probe the binding site of a drug and understand the functional consequences of modifying specific amino acid residues.

Conclusion

This compound remains a valuable reagent for specific applications in molecular biology, particularly for the study of membrane protein topology. Its membrane impermeability and reactivity with a range of amino acid residues provide a powerful tool for dissecting the architecture of the cell surface and organellar membranes. While newer, more specific labeling technologies have been developed, the fundamental principles and applications of DBSA continue to be relevant for researchers in cell biology and drug discovery. Careful optimization of reaction conditions is paramount to achieving specific and reproducible results.

References

An In-depth Technical Guide to Protein Modification and Analysis: A Literature Review of DABS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of agents and methodologies related to protein modification and analysis, with a focus on clarifying the ambiguous term "DABS." In scientific literature, "DABS" can refer to several distinct entities. This guide will primarily focus on 3,3'-Diaminobenzidine (DAB) , a widely used chromogenic substrate for protein detection. Additionally, it will cover single-domain antibodies (dAbs) , which are versatile tools for protein targeting, and 1,2,3,4-Diepoxybutane (DEB) , a known protein cross-linking agent. This guide will provide detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of these key research tools.

Section 1: 3,3'-Diaminobenzidine (DAB) as a Chromogenic Reporter for Protein Detection

3,3'-Diaminobenzidine (DAB) is not a direct protein modifying agent but a crucial substrate for horseradish peroxidase (HRP) in protein detection assays such as immunohistochemistry (IHC) and Western blotting.[1][2] In the presence of hydrogen peroxide, HRP catalyzes the oxidation of DAB, resulting in the formation of a water-insoluble brown precipitate at the site of the HRP-conjugated antibody.[1] This localized precipitate allows for the visualization of the target protein within a sample.

Quantitative Data for DAB-based Detection

| Parameter | Western Blotting | Immunohistochemistry | Reference |

| Sensitivity | Protein concentrations of at least 100 ng are visible immediately. Lower concentrations may take up to 15 minutes to become visible. | Dependent on antibody affinity and antigen abundance. | [3] |

| Incubation Time | 5 to 15 minutes for desired development. | 2 to 10 minutes, monitored under a microscope. | [2][4] |

| pH of DAB Solution | pH 7.5 | pH 7.2 is critical. A pH below 7.0 results in weak intensity, while a pH above 7.6 leads to high background. | [1][3] |

Experimental Protocols

Immunohistochemistry (IHC) with DAB Staining

This protocol is a general guideline for DAB staining of formalin-fixed, paraffin-embedded tissue sections.[5]

-

Deparaffinization and Rehydration:

-

Incubate slides at 60°C for 20 minutes.

-

Wash with xylene (3 x 5 minutes).

-

Rehydrate through a graded series of ethanol washes (e.g., 100%, 95%, 70%) and finally in distilled water.[5]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a suitable buffer (e.g., TE9 buffer, pH 9) at 110°C for 15 minutes.[5]

-

-

Quenching of Endogenous Peroxidase:

-

Incubate sections in 3% hydrogen peroxide in Tris-buffered saline (TBS) for 10 minutes at room temperature.[5]

-

-

Blocking:

-

Block with a suitable blocking buffer (e.g., 2.5% normal horse serum in TBS with 0.3% Triton X-100) for 1 hour at room temperature.[5]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in an appropriate antibody diluent and incubate overnight at 4°C.[5]

-

-

Secondary Antibody Incubation:

-

Wash slides with TBS containing 0.1% Tween 20 (TBST) (3 x 10 minutes).

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

-

DAB Substrate Incubation:

-

Counterstaining and Mounting:

-

Rinse with distilled water.

-

Counterstain with hematoxylin for 5 minutes.

-

Dehydrate through graded ethanol and xylene, then mount with a coverslip.[5]

-

Western Blotting with DAB Detection

This is a general protocol for the colorimetric detection of proteins on a membrane using DAB.[4][6]

-

Membrane Blocking:

-

After protein transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[6]

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST (3 x 5 minutes).

-

Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]

-

-

DAB Substrate Preparation and Incubation:

-

Stopping the Reaction:

-

Stop the reaction by immersing the membrane in distilled water for 10 minutes.[3]

-

Visualizations

Caption: Mechanism of DAB precipitation catalyzed by HRP.

Caption: Immunohistochemistry (IHC) experimental workflow with DAB detection.

Section 2: Single-Domain Antibodies (dAbs) as Protein Targeting Agents

Single-domain antibodies (dAbs), also known as nanobodies, are the smallest functional antibody fragments, derived from the heavy-chain antibodies of camelids.[7][8] Their small size (12-15 kDa), high stability, and high antigen-binding affinity make them powerful tools in research and medicine.[7][8][9] dAbs are not protein modifying agents in the sense of forming covalent bonds, but they "modify" protein function by binding to and modulating their targets. They can be used to target and inhibit tumor antigens, deliver drugs to specific sites, and act as diagnostic imaging agents.[9][10]

Key Properties and Applications of dAbs

| Property | Description | Application | Reference |

| Small Size | 12-15 kDa | Can access epitopes inaccessible to conventional antibodies; improved tissue penetration. | [8][9] |

| High Stability | Stable at extreme pH and temperatures. | Suitable for a wide range of experimental and therapeutic conditions. | [9] |

| High Affinity | Bind to antigens with high specificity and affinity. | Targeted therapy, diagnostics, and research tools. | [7] |

| Low Immunogenicity | Can be humanized to reduce immune response. | Therapeutic applications in humans. | [7] |

Visualization

Caption: Binding of a single-domain antibody (dAb) to its target protein's epitope.

Section 3: 1,2,3,4-Diepoxybutane (DEB) as a Protein Cross-linking Agent

1,2,3,4-Diepoxybutane (DEB) is a bifunctional electrophile that acts as a DNA-protein cross-linking agent.[11][12] It is a metabolite of 1,3-butadiene and is known for its genotoxic effects.[11][12] DEB forms covalent cross-links between proteins and DNA, which can be used to study DNA-protein interactions.

Mechanism of Action and Quantitative Data

DEB-mediated cross-linking involves the formation of a covalent bond between a cysteine thiol group within a protein and the N-7 position of guanine in DNA.[11][12][13]

| Parameter | Value | Reference |

| Cross-linking Efficiency | 2-12% (depending on the protein) following treatment with 25 mM DEB. | [12][13][14] |

| Target Residues | Cysteine in proteins and N-7 of guanine in DNA. | [11][12][13] |

Experimental Protocol for DNA-Protein Cross-linking with DEB

The following is a generalized protocol for inducing DNA-protein cross-links in cultured cells.

-

Cell Culture and Treatment:

-

Culture cells (e.g., human fibrosarcoma HT1080 cells) to the desired confluency.

-

Treat cells with DEB at a final concentration of, for example, 25 mM for a specified duration to induce cross-linking.

-

-

Isolation of Cross-linked Complexes:

-

Lyse the cells and isolate the nuclear fraction.

-

Use affinity capture methods to isolate DNA and covalently bound proteins.

-

-

Analysis of Cross-linked Proteins:

-

Release the cross-linked proteins from the DNA, for example, by neutral thermal hydrolysis.[12]

-

Digest the proteins into peptides using trypsin.[12]

-

Analyze the resulting peptides by mass spectrometry (e.g., HPLC-ESI+-MS/MS) to identify the cross-linked proteins and the specific sites of modification.[11][12][13]

-

Visualization

References

- 1. DAB-Peroxidase Substrate Solution (Brown) | Protocols Online [protocolsonline.com]

- 2. reportergene.com [reportergene.com]

- 3. bio-rad.com [bio-rad.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Immunohistochemistry with 3,3’-diaminobenzidine (DAB) staining [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Single domain antibody: Development and application in biotechnology and biopharma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. genscript.com [genscript.com]

- 10. persistencemarketresearch.com [persistencemarketresearch.com]

- 11. 1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA-Protein Cross-Linking by 1,2,3,4-Diepoxybutane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA-protein cross-linking by 1,2,3,4-diepoxybutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Diazobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazobenzenesulfonic acid (DBSA), systematically named 4-sulfobenzenediazonium, is a reactive organic compound that serves as a versatile reagent in various chemical and biological applications. Its utility stems from the presence of both a diazonium group and a sulfonic acid group, which impart unique reactivity and solubility characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of DBSA, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity, particularly its role as an inhibitor of myosin ATPase.

Physical and Chemical Characteristics

This compound is typically prepared in situ from the diazotization of sulfanilic acid and is used as a solution or suspension. When isolated, it is a crystalline solid.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O₃S | [1] |

| Molecular Weight | 184.17 g/mol | [1] |

| Appearance | White to reddish crystalline powder | [2] |

| Melting Point | Decomposes at approximately 100 °C | |

| Solubility | Sparingly soluble in cold water; Soluble in DMSO | [3],[4] |

| Stability | Unstable, especially when dry or in alkaline solutions. It is more stable in acidic aqueous solutions at low temperatures.[3] |

Spectral Data

-

UV-Vis Spectroscopy: The UV-Vis spectrum of the diazonium salt of sulfanilic acid shows a characteristic absorption maximum.[3]

-

FTIR Spectroscopy: The FTIR spectrum of an azo dye derived from 4-aminobenzenesulfonic acid shows the disappearance of the N-H stretching vibrations of the primary amine and the appearance of a band corresponding to the N=N stretching of the azo group around 1450 cm⁻¹.[5]

-

NMR Spectroscopy: The ¹³C NMR chemical shifts of the carbon atom attached to the diazonium group in benzenediazonium salts are observed in the range of 102-123 ppm.[6]

Experimental Protocols

Synthesis of this compound

This compound is synthesized through the diazotization of sulfanilic acid. This reaction involves treating an acidic solution of sulfanilic acid with sodium nitrite at low temperatures.

Materials:

-

Sulfanilic acid

-

Sodium carbonate

-

Sodium nitrite

-

Concentrated Hydrochloric acid

-

Ice

-

Distilled water

Procedure:

-

Dissolve sulfanilic acid in a sodium carbonate solution by gentle heating.

-

Cool the solution to room temperature and then add a solution of sodium nitrite.

-

Cool the resulting solution in an ice bath to 0-5 °C.

-

Slowly add concentrated hydrochloric acid to the cold solution while maintaining the temperature below 5 °C.

-

A fine white precipitate of this compound will form. The suspension should be kept in the ice bath until use.[7]

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water or acetonitrile).

-

Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-700 nm).

-

The formation of an azo compound through a coupling reaction can be monitored by observing the appearance of a new absorption band at a longer wavelength (e.g., around 486 nm for the product with aniline).[8]

Procedure:

-

Prepare a sample of the azo dye derivative of this compound as a KBr pellet.

-

Record the FTIR spectrum.

-

Key spectral features to identify include the disappearance of the N-H stretching bands of the starting amine and the appearance of the N=N stretching band of the azo group.[5]

Procedure:

-

A reversed-phase HPLC method can be employed for the analysis of aromatic sulfonic acids.

-

A suitable mobile phase would consist of a buffer and an organic modifier (e.g., acetonitrile).

-

Detection can be achieved using a UV detector at a wavelength where the compound absorbs. For complex mixtures, LC-MS/MS can be used for enhanced sensitivity and specificity.[9]

Biological Activity and Signaling Pathways

This compound has been identified as a desensitizer or inhibitor of the allosteric effect for myosin ATPase.[2] Myosin ATPase is a crucial enzyme that hydrolyzes ATP to provide the energy for muscle contraction and other motile processes in cells.

The Myosin ATPase Cycle

The myosin ATPase cycle is a fundamental process in muscle contraction. It involves the interaction of myosin with actin, driven by the hydrolysis of ATP. The cycle can be broadly divided into the following steps: ATP binding to the myosin head, causing its detachment from actin; ATP hydrolysis to ADP and inorganic phosphate (Pi), leading to the "cocking" of the myosin head; binding of the myosin head to a new site on the actin filament; and the release of Pi and then ADP, which triggers the "power stroke" that generates force and movement.

References

- 1. p-Diazobenzenesulfonic acid | C6H4N2O3S | CID 67539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Product inhibition of the actomyosin subfragment-1 ATPase in skeletal, cardiac, and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalijar.com [journalijar.com]

- 6. ^(15)N and ^(13)C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds [authors.library.caltech.edu]

- 7. This compound | C6H5N2O3S+ | CID 67540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 9. Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Diazobenzenesulfonic acid CAS number and molecular structure

An In-Depth Technical Guide to Diazobenzenesulfonic Acid for Researchers and Scientists

This technical guide provides a comprehensive overview of this compound (DABS), a versatile reagent utilized in various biochemical and analytical applications. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, molecular structure, and key experimental applications, including protein labeling and clinical diagnostics.

Chemical and Physical Properties

This compound is an aromatic organic compound that is notable for its reactive diazonium group. This reactivity makes it a valuable tool for coupling reactions, particularly in the modification of proteins and the colorimetric determination of various analytes.

CAS Numbers and Forms:

This compound can be referenced by multiple CAS numbers, primarily depending on its ionic state. The most common forms are the cationic form and the zwitterionic (inner salt) form. A hydrated form is also commercially available for improved stability.

-

2154-66-7: Refers to the 4-sulfobenzenediazonium cation.[1][2]

-

305-80-6: Refers to the zwitterionic (inner salt) form, also known as 4-diazoniobenzenesulfonate.[3][4][5]

Synonyms:

The compound is known by several names, including:

-

p-Diazobenzenesulfonic acid

-

Diazosulfanilic acid

-

Pauly's reagent[2]

Molecular Structure

This compound is structurally derived from sulfanilic acid through diazotization. The molecule consists of a benzene ring substituted with a diazonium group (-N₂⁺) and a sulfonate group (-SO₃⁻). The zwitterionic form is electrically neutral, with a positive charge on the diazonium group and a negative charge on the sulfonate group.

Caption: Molecular structure of this compound (Zwitterionic Form).

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄N₂O₃S | [3][7][8] |

| Molecular Weight | 184.17 g/mol | [3][8][9] |

| Exact Mass | 185.0015 Da | [1] |

| Melting Point | 104 °C | [9] |

| Appearance | White or reddish crystalline solid | [6] |

| Solubility | Sparingly soluble in cold water | [7] |

| Stability | Unstable, may explode when touched. Supplied moistened with water for stability. Store refrigerated. | [8] |

Experimental Applications and Protocols

This compound is a valuable reagent in several experimental contexts, primarily due to its ability to react with electron-rich aromatic rings and primary amino groups.

Quantitative Determination of Bilirubin

A major application of this compound is in the colorimetric determination of bilirubin in serum, a key diagnostic marker for liver function. This method, often referred to as the van den Bergh reaction, involves the reaction of bilirubin with diazotized sulfanilic acid (this compound) to form a colored azobilirubin compound.[2]

Principle: Sulfanilic acid is diazotized with sodium nitrite in an acidic medium to form this compound. This reagent then couples with bilirubin to produce azobilirubin, which can be quantified spectrophotometrically. The reaction can differentiate between direct (conjugated) and total bilirubin. Direct bilirubin reacts in an aqueous solution, while total bilirubin (including unconjugated bilirubin) requires an accelerator like caffeine or dimethyl sulfoxide (DMSO) to facilitate the reaction.[1][4][5]

Caption: Experimental workflow for the quantitative determination of bilirubin.

Experimental Protocol (General): This protocol is a generalized representation based on common methodologies.[1][4]

-

Reagent Preparation:

-

Reagent 1 (R1): A solution containing sulfanilic acid in hydrochloric acid. For total bilirubin, this reagent may also contain an accelerator like DMSO.[5]

-

Reagent 2 (R2): An aqueous solution of sodium nitrite.

-

Working Diazo Reagent: Prepare fresh by mixing R2 with R1. This generates this compound in situ.

-

-

Assay Procedure:

-

Pipette the serum sample into a cuvette.

-

Add the working diazo reagent to the sample. For a sample blank, add R1 without R2.

-

Mix and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).[4]

-

Measure the absorbance of the resulting azobilirubin solution at the appropriate wavelength (typically 546-570 nm) against the sample blank.[1][4]

-

-

Data Analysis:

-

The concentration of bilirubin is proportional to the increase in absorbance.

-

Quantification is achieved by comparing the absorbance to a standard curve prepared with known concentrations of bilirubin.

-

The assay is linear for total bilirubin concentrations up to approximately 513 µmol/L.[1]

-

Labeling of Membrane Proteins

This compound is a membrane-impermeant reagent, making it an excellent tool for probing the topology of membrane proteins. It reacts with exposed amino acid residues (like tyrosine, histidine, and lysine) on the surface of the protein. By applying the reagent to intact cells or organelles versus permeabilized ones, one can distinguish between externally and internally exposed protein domains.

Principle: When applied to intact mitochondria, [³⁵S]-labeled diazobenzenesulfonate will label the polypeptides of protein complexes that are exposed on the cytoplasmic side of the inner membrane. In contrast, when applied to submitochondrial particles (which are inside-out vesicles), it will label polypeptides exposed on the matrix side.

Caption: Workflow for determining membrane protein topology using DABS.

Experimental Protocol (Labeling of Mitochondrial Complex III): This protocol is based on the study of Complex III orientation in the mitochondrial inner membrane.[10]

-

Preparation of Reagent and Samples:

-

Synthesize [³⁵S]diazobenzenesulfonate from [³⁵S]sulfanilic acid.

-

Prepare suspensions of intact mitochondria and submitochondrial particles from a suitable source (e.g., bovine heart).

-

-

Labeling Reaction:

-

Incubate the intact mitochondria and submitochondrial particles separately with [³⁵S]diazobenzenesulfonate under controlled conditions (e.g., specific pH, temperature, and time).

-

The reaction is typically performed at low temperatures (near 0°C) to maintain membrane integrity and control the reaction rate.[7]

-

Quench the reaction after the desired incubation time.

-

-

Isolation and Analysis:

-

Isolate the protein complex of interest (e.g., Complex III) from the labeled membranes.

-

Separate the polypeptides of the complex using SDS-PAGE.

-

Detect the ³⁵S-labeled polypeptides by autoradiography.

-

-

Data Interpretation:

-

Polypeptides labeled in the intact mitochondria preparation are exposed on the cytoplasmic side of the inner membrane.

-

Polypeptides labeled in the submitochondrial particle preparation are exposed on the matrix side.

-

For Complex III, polypeptides III, IV, and VI were found to be heavily labeled from the cytoplasmic side, while polypeptides II and III were labeled from the matrix side.[10]

-

Safety and Handling

This compound is an unstable and potentially explosive compound, especially in its dry form.[8] It should be handled with extreme care.

-

Storage: Store in small quantities under refrigeration in loosely plugged containers. It is often supplied moistened with water to enhance stability.[3][8]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.

-

Incompatibilities: Incompatible with metals.[8]

-

Decomposition: Upon decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[8]

This guide provides a foundational understanding of this compound for its effective and safe use in a research setting. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. One-step protocol for assays of total and direct bilirubin with stable combined reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3511607A - Laboratory reagent for assay of total bilirubin - Google Patents [patents.google.com]

- 3. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]

- 4. precisionbiomed.in [precisionbiomed.in]

- 5. atlas-medical.com [atlas-medical.com]

- 6. biolabo.fr [biolabo.fr]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cas 2154-66-7,this compound | lookchem [lookchem.com]

- 9. Inhibition of Actomyosin ATPase Activity by Troponin-Tropomyosin without Blocking the Binding of Myosin to Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Labeling of complex III, with [35S]diazobenzenesulfonate: orientation of this electron transfer segment in the mitochondrial inner membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Diazobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of diazobenzenesulfonic acid. The information is curated for professionals in research and development who utilize this compound in various chemical and biological applications.

Executive Summary

This compound, a key reagent in the synthesis of azo dyes and for the modification of proteins, presents distinct solubility and stability characteristics that are critical for its effective use. This document details its solubility in aqueous media and its stability under various conditions, including temperature and pH. Furthermore, it outlines experimental protocols for the synthesis and analysis of this compound and illustrates relevant chemical pathways.

Solubility Data

This compound is generally described as sparingly soluble in cold water, with its solubility increasing with temperature. While precise quantitative data is not extensively available in the literature, the following table summarizes the available information. For context, the solubility of its precursor, sulfanilic acid, is also provided.

| Compound | Solvent | Temperature | Solubility | Citation |

| This compound | Water (cold) | - | Sparingly soluble | [1] |

| This compound | Water | - | A 1.5% solution can be prepared. | [1] |

| Diazotized sulfanilic acid | Water | - | Soluble | [2] |

| Sulfanilic Acid | Water | 20 °C | ~1 g/100 mL | [3] |

| Sulfanilic Acid | Water | 30 °C | ~1.45 g/100 mL | [3] |

| Sulfanilic Acid | Water | 40 °C | ~1.94 g/100 mL | [3] |

Stability Data

The stability of this compound is a critical consideration for its storage and use. It is known to be unstable, particularly in dry form and in alkaline solutions, where it can decompose. For practical use, it is often prepared in situ or stored under specific conditions to maintain its integrity.

| Condition | Observation | Citation |

| Dry State | Unstable and may decompose with deflagration. | [1] |

| Alkaline Solution | Unstable, with decomposition and loss of nitrogen. | [1] |

| Acidic Solution (moist) | Fairly stable when kept at ice box temperature. | [1] |

| Cold Suspension | Can be kept for a few hours. | |

| Storage Recommendation | Shipped moistened with water (~50%) for stability. |

Thermal stability studies on related arenediazonium salts using Differential Scanning Calorimetry (DSC) indicate that decomposition temperatures are influenced by substituents on the aromatic ring. Electron-withdrawing groups can affect stability. For instance, a para-nitro substituted diazonium salt shows an initial decomposition temperature of 150 °C.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the diazotization of sulfanilic acid to produce a suspension of this compound.

Materials:

-

Sulfanilic acid dihydrate

-

Anhydrous sodium carbonate

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Distilled water

-

Ice

Procedure:

-

Dissolve 10.5 g (0.05 mole) of sulfanilic acid dihydrate in 100 mL of a 2.5% sodium carbonate solution by boiling.

-

Cool the solution to room temperature.

-

Add 3.7 g of sodium nitrite and stir until it is completely dissolved.

-

In a separate beaker, prepare a mixture of approximately 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.

-

Pour the sulfanilic acid/sodium nitrite solution into the ice/hydrochloric acid mixture.

-

A white, powdery precipitate of this compound will form within one to two minutes.

-

This suspension should be used promptly and can be kept for a few hours if stored in the cold.

Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

This generalized protocol outlines the analysis of the thermal stability of a diazonium salt.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Accurately weigh a small sample (1-5 mg) of the diazonium salt into an aluminum DSC pan.

-

Seal the pan hermetically to contain any gases released during decomposition.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-300 °C).

-

Record the heat flow as a function of temperature.

-

The onset temperature of any exothermic peak indicates the initial decomposition temperature. The area under the peak corresponds to the enthalpy of decomposition.[4][5]

Monitoring Stability in Aqueous Solution by UV-Vis Spectrophotometry

This protocol can be used to assess the degradation of this compound in solution over time.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of this compound of known concentration in a buffered aqueous solution at the desired pH.

-

Measure the initial UV-Vis absorption spectrum of the solution to determine the wavelength of maximum absorbance (λmax) corresponding to the diazonium salt.

-

Store the solution under controlled temperature and light conditions.

-

At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis spectrum.

-

A decrease in the absorbance at λmax over time indicates the decomposition of the diazonium salt.

-

The rate of decomposition can be determined by plotting the absorbance (or concentration) versus time.[6][7]

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Azo Coupling Reaction

Caption: Azo Coupling Reaction of this compound.

Experimental Workflow for Stability Analysis

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CAS 305-80-6: Diazotized sulfanilic acid | CymitQuimica [cymitquimica.com]

- 3. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Operando surface optical nanometrology reveals diazonium salts’ visible photografting mechanism - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00439B [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Pauly's Test for Histidine Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pauly's test is a colorimetric assay used for the qualitative and quantitative detection of the amino acid histidine, as well as other compounds containing an imidazole or phenolic group, such as tyrosine.[1][2] The test was first described by the German chemist Hermann Pauly and relies on the coupling reaction between diazotized sulfanilic acid and the imidazole ring of histidine in an alkaline environment.[1][2] This reaction produces a characteristic red-colored azo dye, the intensity of which can be measured to determine the concentration of histidine.[1][3] This application note provides a detailed guide to performing Pauly's test, including the underlying chemical principles, experimental protocols for both qualitative and quantitative analyses, and expected results.

Principle of the Test

The Pauly's test is based on a two-step chemical reaction. First, sulfanilic acid is diazotized by reacting it with sodium nitrite in the presence of a cold mineral acid, typically hydrochloric acid, to form a diazonium salt (diazobenzenesulfonic acid).[1][4] In the second step, this freshly prepared diazonium salt is coupled with the imidazole ring of histidine under alkaline conditions, provided by the addition of a base such as sodium carbonate.[1][3] The resulting azo-coupling reaction forms a cherry-red colored complex, which is indicative of the presence of histidine.[1] The reaction is temperature-sensitive and must be carried out in cold conditions to ensure the stability of the diazonium salt.[1]

Data Presentation

While Pauly's test is widely used for qualitative detection, its application in quantitative analysis has also been reported. The following table summarizes the performance characteristics of a colorimetric method based on Pauly's reaction for the quantification of histidine. It is important to note that these values may vary depending on the specific experimental conditions and instrumentation used.

| Parameter | Value | Reference |

| Linearity Range | 15-60 ng/mL | [5] |

| Limit of Detection (LOD) | 12 ng/mL | [5] |

| Limit of Quantification (LOQ) | Not explicitly stated | |

| Wavelength of Max. Absorbance (λmax) | ~520 nm | [5] |

| Precision | Not explicitly stated | |

| Specificity | Reacts with histidine and tyrosine | [1] |

Experimental Protocols

Reagents and Materials

-

Sulfanilic Acid Solution (1% w/v): Dissolve 1 g of sulfanilic acid in 100 mL of 10% (v/v) hydrochloric acid. Store at 4°C.

-

Sodium Nitrite Solution (5% w/v): Dissolve 5 g of sodium nitrite in 100 mL of distilled water. Prepare fresh and keep on ice.[3]

-

Sodium Carbonate Solution (10% w/v): Dissolve 10 g of anhydrous sodium carbonate in 100 mL of distilled water.

-

Histidine Standard Stock Solution (1 mg/mL): Dissolve 100 mg of L-histidine in 100 mL of distilled water.

-

Sample Solution: Prepare a solution of the sample to be tested in distilled water or an appropriate buffer.

-

Test tubes and test tube rack

-

Pipettes and pipette tips

-

Ice bath

-

Vortex mixer

-

Spectrophotometer (for quantitative analysis)

Qualitative Detection of Histidine

This protocol is designed to determine the presence or absence of histidine in a sample.

-

Preparation of Diazo Reagent: In a clean test tube, mix 1 mL of 1% sulfanilic acid solution with 1 mL of 5% sodium nitrite solution.[3] Place the test tube in an ice bath for at least 3 minutes to allow for the formation of the diazonium salt.[3]

-

Sample Preparation: In a separate test tube, add 2 mL of the sample solution. For a negative control, use 2 mL of distilled water.

-

Reaction: Add 2 mL of the freshly prepared cold diazo reagent to the sample and control test tubes. Mix the contents thoroughly.

-

Alkalinization: Add 5 mL of 10% sodium carbonate solution to each test tube to make the solution alkaline.[3]

-

Observation: Observe any color change. The development of a red to reddish-orange color indicates a positive result for the presence of histidine (or tyrosine).[3]

Quantitative Determination of Histidine

This protocol allows for the quantification of histidine in a sample using a spectrophotometer. A standard curve must be generated for accurate quantification.

-

Preparation of Histidine Standards: Prepare a series of histidine standards with known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) by diluting the histidine standard stock solution with distilled water.

-